4-(9H-Fluoren-3-YL)-4-oxobutanoic acid
Overview
Description
“4-(9H-Fluoren-3-YL)-4-oxobutanoic acid” is a chemical compound with the molecular formula C17H16O2 and a molecular weight of 252.31 . It is also known by its CAS number 1036466-51-9 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various procedures . For instance, fluorene derivatives have been built using a Suzuki reaction under microwave irradiation .Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluorene core with a butanoic acid group attached . The fluorene core is a polycyclic aromatic hydrocarbon, which contributes to the compound’s properties .Scientific Research Applications
Crystal Structure and Molecular Configuration
The study of the crystal structure and molecular configuration of fluorenyl derivatives provides foundational knowledge for understanding their chemical behavior and potential applications. For example, the analysis of 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid revealed a planar configuration of the tricyclic 9-fluorenyl system, facilitating the formation of a three-dimensional network through hydrogen bonds. This structural information is crucial for designing compounds with desired physical and chemical properties (Matviiuk et al., 2013).
Photophysical Properties and Fluorescent Probes
Fluorenyl derivatives have been explored for their photophysical properties, notably in the development of fluorescent probes. The synthesis and structural confirmation of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, alongside its FT-IR, molecular structure, and hyperpolarizability analysis, exemplify the potential of fluorenyl derivatives in creating sensitive probes for molecular diagnostics (Rahul Raju et al., 2015).
Multicomponent Domino Reaction Strategy
The versatility of fluorenyl derivatives in synthesizing poly-functionalized nicotinonitriles through a multicomponent domino reaction strategy demonstrates their utility in material science. This approach allows for the synthesis of compounds with strong blue-green fluorescence emission, which can be applied in various fields including materials science (E. Hussein et al., 2019).
Synthesis and Applications in Sensing
The synthesis of fluorenyl compounds for selective sensing of analytes such as picric acid and Fe3+ highlights their role in creating sensitive and selective sensors. These compounds have shown promise in detecting nitro compounds and metal cations, illustrating their potential applications in environmental monitoring and safety (Yingying Han et al., 2020).
Antimicrobial and Antioxidant Activities
The exploration of 9H-fluorene-2-yl keto-oxiranes for antimicrobial, antioxidant, and insect antifeedant activities opens avenues for their use in pharmaceuticals and pest management. This research underscores the potential health and agricultural applications of fluorenyl derivatives (G. Thirunarayanan & G. Vanangamudi, 2011).
Future Directions
The future directions for “4-(9H-Fluoren-3-YL)-4-oxobutanoic acid” and similar compounds could involve further exploration of their properties and potential applications. For instance, their nonlinear optical (NLO) properties could be harnessed for use in optical fibers, optical communications, and optical modulation .
Properties
IUPAC Name |
4-(9H-fluoren-3-yl)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-16(7-8-17(19)20)13-6-5-12-9-11-3-1-2-4-14(11)15(12)10-13/h1-6,10H,7-9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYVIOZQAFDSKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)CCC(=O)O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.